The compound "3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione" belongs to a class of heterocyclic compounds that have garnered interest due to their potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-inflammatory, antimicrobial, and possibly antithyroidal, antitubercular, and antifungal activities. The synthesis of such compounds often involves the functionalization of the quinazoline moiety with various substituents to enhance their biological efficacy12.
Quinazoline derivatives have been synthesized and evaluated for their anti-inflammatory activities. Compounds with urea, thiourea, and sulphonamide functionalities have shown promising results, with some derivatives exhibiting up to 84% inhibition of IL-6 and 84% TNF-α inhibitory activities, which are comparable to standard anti-inflammatory drugs like dexamethasone1. These findings suggest that quinazoline derivatives could be potential candidates for the development of new anti-inflammatory agents.
The antimicrobial potential of quinazoline derivatives has been explored, with several compounds displaying activity against pathogenic bacteria and fungi. For example, certain derivatives have been reported to have minimum inhibitory concentrations (MICs) in the range of 10-30 µg/mL against selected pathogens1. Additionally, the synthesis of dipeptides containing the quinazoline moiety has been investigated, and these compounds have been tested for their antimicrobial activities, showing promise as antibacterial agents5.
Quinazoline derivatives have also been studied for their antifungal properties. The synthesis of 4-substituted-3-(thiophene-2-yl-methyl)-Delta2-1,2,4-triazoline-5-thiones, a related class of compounds, has demonstrated promising antimycotic activity6. This suggests that modifications to the quinazoline structure can lead to compounds with potential applications in treating fungal infections.
While not directly related to the compound , some studies have suggested that tetrahydroquinazoline-2-thiones, which share a similar structural framework, might possess antithyroidal and antitubercular properties2. This indicates that further research into the quinazoline scaffold could uncover new therapeutic applications in these areas.
This compound falls under the category of quinazoline derivatives, which are known for their diverse biological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The presence of the thione functional group (–C=S) is significant as it can influence the reactivity and biological activity of the compound.
The synthesis of 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione can be achieved through several methods, with one notable approach being a metal-free cyclization reaction involving 2-aminoacetophenones and isothiocyanates .
This method has been highlighted for its efficiency and simplicity, making it suitable for both research and industrial applications.
The molecular structure of 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione features a fused ring system typical of quinazolines:
The chemical reactivity of 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione is influenced by the thione group, which can participate in various chemical reactions:
The mechanism of action for compounds like 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione often involves interaction with biological targets such as enzymes or receptors:
Preliminary studies indicate that quinazoline derivatives exhibit a range of biological activities, including anticancer effects and antimicrobial properties .
The physical and chemical properties of 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione include:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 190.27 g/mol |
Density | 1.25 g/cm³ |
Boiling Point | 293.4°C |
Flash Point | 131.3°C |
Solubility | Soluble in organic solvents |
These properties are crucial for understanding the handling, storage, and potential applications of the compound.
The applications of 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione are primarily found in medicinal chemistry:
The core structure of 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione consists of a partially saturated quinazoline ring system. Key structural features include:
Table 1: Key Spectroscopic and Computational Data for 3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione
Property | Value/Description | Method |
---|---|---|
Molecular Weight | 190.26 g/mol | Mass spectrometry |
IR (νC=S) | 1250–1280 cm⁻¹ | FT-IR (KBr) |
IR (νN−H) | 3157, 3392 cm⁻¹ | FT-IR (KBr) |
HOMO Energy | −5.92 eV | DFT/B3LYP/6-311++G(d,p) |
LUMO Energy | −1.86 eV | DFT/B3LYP/6-311++G(d,p) |
Polar Surface Area | 56.62 Ų | Computational [8] |
Quinazoline-2-thiones demonstrate broad bioactivity profiles, with the 3-methyl-4-methylene derivative serving as a key pharmacophore:
Synthetic routes to 3-methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione face several challenges:
Table 2: Optimization of 3-Methyl-4-methylene-3,4-dihydroquinazoline-2(1H)-thione Synthesis
Reaction Conditions | Time (h) | Yield (%) | Byproduct Formation |
---|---|---|---|
Acetonitrile (reflux) | 1.5 | 96 | <5% |
Ethyl acetate (reflux) | 12 | 60 | 15–20% |
Tetrahydrofuran (reflux) | 5 | 39 | 30–35% |
Dichloromethane (reflux) | 8 | 25 | 40–45% |
Catalyst-free, room temperature | 48 | <10 | >50% |
Recent advances address these limitations:
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7